molecular formula C7H7F2N B1380739 3,6-Difluoro-2-methylaniline CAS No. 1515352-04-1

3,6-Difluoro-2-methylaniline

Cat. No.: B1380739
CAS No.: 1515352-04-1
M. Wt: 143.13 g/mol
InChI Key: MDITWCBKTOPBBJ-UHFFFAOYSA-N
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Description

3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) is a fluorinated organic compound with the molecular formula C 7 H 7 F 2 N and a molecular weight of 143.13 g/mol . As a substituted aniline, it serves as a versatile building block in medicinal chemistry and materials science research. The incorporation of fluorine atoms into organic compounds is a well-established strategy to profoundly influence their physicochemical properties, such as metabolic stability, lipophilicity, and bioavailability . This makes this compound a valuable precursor in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where fluorine substitution can drastically alter biological activity and selectivity . Researchers utilize this compound as a key synthon for constructing heterocyclic systems and functionalized aromatic structures. Its structure, featuring both an amine group and fluorine substituents, allows for selective functionalization, enabling its use in nucleophilic substitution reactions or as a coupling partner in metal-catalyzed cross-coupling reactions. The specific steric and electronic effects imparted by the 2-methyl and 3,6-difluoro substitution pattern can be leveraged to direct regiochemistry in subsequent synthetic steps. This product is intended for research applications only and must be handled by qualified professionals in a well-equipped laboratory.

Properties

IUPAC Name

3,6-difluoro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F2N/c1-4-5(8)2-3-6(9)7(4)10/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDITWCBKTOPBBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: As of the latest literature review, specific experimental data for 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1) is not widely available in public databases. This technical guide has been compiled by leveraging established knowledge of closely related isomers and foundational principles of medicinal chemistry to provide a predictive and insightful overview for research and development purposes.

Introduction: The Strategic Value of Fluorinated Anilines in Medicinal Chemistry

The introduction of fluorine into bioactive molecules is a well-established strategy in modern drug discovery to enhance metabolic stability, binding affinity, and bioavailability.[1][2][3] Fluorinated anilines, in particular, serve as critical building blocks, or intermediates, for a wide array of pharmacologically active compounds.[1][2] The specific regioisomer, this compound, presents a unique substitution pattern that is anticipated to confer distinct electronic and steric properties, making it a potentially valuable scaffold for novel therapeutics. This guide will explore the predicted physicochemical properties, potential synthetic pathways, and prospective applications of this compound, drawing parallels from well-documented isomers.

Predicted Physicochemical Properties

While experimental data for this compound is scarce, we can extrapolate its likely properties based on the known characteristics of its isomers, such as 3-Fluoro-2-methylaniline and 4,5-Difluoro-2-methylaniline.[1][2][4]

PropertyPredicted ValueRationale and Comparative Analysis
Molecular Formula C₇H₇F₂NBased on the chemical structure.
Molecular Weight 143.13 g/mol Calculated from the molecular formula. This is consistent with other difluoro-methylaniline isomers.[5]
Appearance Colorless to light yellow or brown liquid/low melting solidIsomers such as 3-Fluoro-2-methylaniline are light yellow liquids, while 4,5-Difluoro-2-methylaniline is a light brown crystalline powder.[1][2] The physical state at room temperature will depend on the melting point.
Melting Point 10-60 °C3-Fluoro-2-methylaniline has a melting point of 7 °C, while 4,5-Difluoro-2-methylaniline melts at 56-58 °C.[1][2] The melting point of the 3,6-difluoro isomer is expected to fall within a similar range, influenced by its specific crystal packing.
Boiling Point ~210-220 °C at 760 mmHg4,5-Difluoro-2-methylaniline has a boiling point of 216.2 °C at 760 mmHg.[2] The boiling point of this compound is predicted to be in a similar range.
Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, methanol, DMSO, DMF)Anilines generally exhibit limited water solubility, which is further influenced by fluorine substitution. High solubility in common organic solvents is anticipated.
pKa ~2-3The presence of two electron-withdrawing fluorine atoms on the aniline ring is expected to significantly decrease the basicity of the amino group compared to aniline (pKa ≈ 4.6).

Spectroscopic Characterization: A Predictive Outlook

While specific spectra for this compound are not available, a predictive analysis based on known spectral data of related compounds can guide its identification.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino protons, and the methyl protons. The coupling patterns of the aromatic protons will be influenced by the fluorine substituents.

  • ¹³C NMR: The carbon NMR will provide information on the number and chemical environment of the carbon atoms. The carbons attached to fluorine will exhibit characteristic C-F coupling.

  • ¹⁹F NMR: This will be a critical technique for confirming the presence and positions of the fluorine atoms.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Synthetic Pathways

The synthesis of this compound would likely involve a multi-step process, leveraging established methodologies for the synthesis of fluorinated aromatic compounds. A plausible retrosynthetic analysis suggests that a key intermediate could be a suitably substituted nitrobenzene.

Conceptual Synthetic Workflow:

G A Starting Material: Substituted Benzene B Nitration A->B HNO₃/H₂SO₄ C Fluorination B->C Halex Reaction or Electrophilic Fluorination D Methylation C->D Organometallic Cross-Coupling or other methylation strategies E Reduction of Nitro Group D->E e.g., Fe/HCl, H₂/Pd-C F Target Molecule: This compound E->F

Caption: A conceptual workflow for the synthesis of this compound.

Exemplary Synthetic Protocol (Hypothetical):

A potential synthetic route could start from a commercially available difluoronitrobenzene, followed by the introduction of the methyl group and subsequent reduction of the nitro group. Alternatively, a route could involve the diazotization of a related aniline followed by a Sandmeyer-type reaction to introduce one of the functional groups.[6] The specific choice of reagents and reaction conditions would require experimental optimization. For instance, the introduction of a methyl group onto a sterically hindered and electronically deactivated ring would necessitate careful selection of the methylation agent and catalyst.[7]

Applications in Drug Discovery and Development

Fluorinated anilines are pivotal intermediates in the synthesis of a wide range of pharmaceuticals, including kinase inhibitors, antivirals, and central nervous system agents.[1][2][3] The unique substitution pattern of this compound could offer novel intellectual property and improved pharmacological profiles.

Potential Therapeutic Areas:

  • Oncology: As a building block for kinase inhibitors that target specific signaling pathways in cancer cells.

  • Infectious Diseases: Incorporation into antiviral or antibacterial agents to enhance potency and metabolic stability.

  • Neurology: As a precursor for compounds targeting receptors or enzymes in the central nervous system.

Illustrative Role in a Drug Discovery Cascade:

G A This compound (Building Block) B Scaffold Elaboration (e.g., Amide Coupling, Suzuki Coupling) A->B C Library Synthesis B->C D High-Throughput Screening C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Candidate F->G

Caption: The potential role of this compound in a typical drug discovery workflow.

Safety and Handling

While specific toxicity data for this compound is unavailable, it should be handled with the same precautions as other anilines and fluorinated aromatic compounds.[5][8][9][10][11][12]

  • Hazard Statements (Predicted): Harmful if swallowed, in contact with skin, or if inhaled.[5][8] Causes skin and serious eye irritation.[5][8] May cause respiratory irritation.[8]

  • Precautionary Measures:

    • Work in a well-ventilated fume hood.[10][11]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[12]

    • Avoid inhalation of vapors and contact with skin and eyes.[10][12]

    • Wash hands thoroughly after handling.[12]

    • Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10][13]

Conclusion

This compound represents a promising, yet underexplored, building block for medicinal chemistry. While direct experimental data is currently limited, this guide provides a comprehensive, predictive overview of its properties, potential synthesis, and applications based on established chemical principles and data from closely related isomers. As research in this area progresses, it is anticipated that this compound will emerge as a valuable tool for the development of next-generation therapeutics.

References

  • Vertex AI Search. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved February 3, 2026.
  • Vertex AI Search. (n.d.).
  • GSRS. (n.d.). 3-FLUORO-2-METHYLANILINE. Retrieved February 3, 2026, from [Link]

  • Pan, C., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines.
  • MDPI. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-2-methylaniline. Retrieved February 3, 2026, from [Link]

  • Google Patents. (n.d.). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. Retrieved February 3, 2026, from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved February 3, 2026, from [Link]

  • Thermo Fisher Scientific. (2025).
  • NJ Department of Health. (n.d.). METHYLANILINE - HAZARD SUMMARY. Retrieved February 3, 2026.
  • PubChem. (n.d.). 4-(1,1,1,2,3,3,3-Heptafluoropropan-2-yl)-2-methylaniline. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 3-Fluoro-4-methylaniline. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromo-3-fluoro-2-methylaniline. Retrieved February 3, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-6-fluoro-5-methoxy-3-methylaniline. Retrieved February 3, 2026, from [Link]

Sources

An In-Depth Technical Guide to 3,6-Difluoro-2-methylaniline: A Key Building Block for Advanced Chemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Fluorine in Aromatic Amines

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of innovation. The unique physicochemical properties of fluorine—its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond—impart profound effects on the biological and material properties of parent compounds.[1][2] 3,6-Difluoro-2-methylaniline, a member of the fluorinated aniline family, represents a valuable, albeit less common, building block for the synthesis of complex chemical entities. This guide provides a comprehensive overview of its molecular characteristics, a representative synthetic approach, potential applications, and essential safety protocols, designed for the discerning researcher and development professional. While specific experimental data for the 3,6-difluoro isomer is limited, this guide synthesizes established principles and data from closely related analogues to provide a robust technical profile.

Core Molecular and Physical Properties

This compound is an aromatic amine where the benzene ring is substituted with two fluorine atoms, a methyl group, and an amino group. This specific arrangement of substituents dictates its reactivity and potential applications in chemical synthesis.

Molecular Formula: C₇H₇F₂N

Molecular Weight: 143.14 g/mol [3]

The molecular structure of this compound is characterized by the ortho- and meta-positioning of the fluorine atoms relative to the amino group, and a methyl group adjacent to the amino functionality. This substitution pattern influences the electronic environment of the aromatic ring and the basicity of the amino group.

PropertyValueSource
CAS Number 1515352-04-1[4]
Molecular Formula C₇H₇F₂NCalculated
Molecular Weight 143.14 g/mol [3]
Physical State Predicted to be a liquid or low-melting solid at room temperatureInferred from isomers[5][6]
Boiling Point Predicted to be in the range of 200-220 °C at atmospheric pressureInferred from isomers[7][8]
Density Predicted to be approximately 1.2-1.3 g/cm³Inferred from isomers[7]
Solubility Expected to be soluble in common organic solventsGeneral chemical knowledge

Synthesis of this compound: A Representative Protocol

General Synthetic Workflow: Reduction of a Nitroaromatic Precursor

G Start 1,4-Difluoro-2-methyl-3-nitrobenzene Intermediate Reaction Mixture Start->Intermediate Reducing Agent (e.g., Fe/HCl or Catalytic Hydrogenation) Product This compound Intermediate->Product Work-up Purification Purification (e.g., Distillation or Chromatography) Product->Purification

Caption: General synthesis pathway for this compound via reduction of the corresponding nitro compound.

Experimental Protocol: Reduction with Iron in Acidic Medium

This protocol is a generalized procedure based on well-established methods for the reduction of nitroarenes to anilines.[10]

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add finely divided iron powder and a solution of hydrochloric acid in water.

  • Addition of Starting Material: Heat the mixture to reflux with vigorous stirring. Add the starting material, 1,4-difluoro-2-methyl-3-nitrobenzene, dropwise from the dropping funnel over a period of 1-2 hours, maintaining a steady reflux.

  • Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2-3 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and neutralize the excess acid by the careful addition of a base, such as sodium carbonate, until the solution is alkaline.

  • Extraction: Extract the product into an organic solvent, such as ethyl acetate or dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography to yield pure this compound.

Applications in Drug Development and Materials Science

The incorporation of fluorine atoms into bioactive molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity to target proteins.[1][11] Consequently, fluorinated anilines are valuable intermediates in the synthesis of pharmaceuticals.

  • Pharmaceutical Intermediates: Difluoro-methylaniline derivatives are key building blocks in the synthesis of a wide range of therapeutic agents, including kinase inhibitors for oncology, central nervous system agents, and anti-inflammatory drugs.[7] The specific substitution pattern of this compound can be leveraged to fine-tune the electronic and steric properties of a drug candidate to optimize its efficacy and safety profile.

  • Agrochemicals: Similar to their role in pharmaceuticals, fluorinated anilines are used in the development of modern agrochemicals, such as herbicides and fungicides.[7][12] The presence of fluorine can enhance the potency and environmental persistence of these compounds.

  • Materials Science: The unique properties imparted by fluorine also make these compounds of interest in materials science for the synthesis of specialty polymers and coatings with enhanced thermal stability and chemical resistance.[12]

Safety, Handling, and Storage

While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions should be based on the known hazards of similar fluorinated anilines.[3][13][14]

Hazard Statements (Inferred from Analogues):

  • Harmful if swallowed, in contact with skin, or if inhaled.[3][14]

  • Causes skin irritation.[3][14]

  • Causes serious eye irritation/damage.[3][14]

  • May cause respiratory irritation.[14]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area, preferably in a chemical fume hood.[13] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[15] Avoid breathing vapors or mist.[13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13] Keep away from incompatible materials such as strong oxidizing agents and acids.[13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[16]

References

  • 3,6-Difluoro-2-methoxyaniline - MySkinRecipes. [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

  • Process for synthesizing 2,3-difluoroaniline - Google P
  • 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536 - PubChem. [Link]

  • Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride - Google P
  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC. [Link]

  • Fluorine in Pharmaceutical Industry: Fluorine-Containing Drugs Introduced to the Market in the Last Decade (2001–2011) | Chemical Reviews - ACS Publications. [Link]

  • Preparation method of 2-chloro-6-methylaniline - Google P
  • Difluoroalkylation of Anilines via Photoinduced Methods | The Journal of Organic Chemistry. [Link]

  • (PDF) Review: Fluorine in Medicinal Chemistry - ResearchGate. [Link]

  • 3-Fluoro-2-methylaniline | C7H8FN | CID 285553 - PubChem. [Link]

  • Preparation of 3-chloro-2-methylaniline - PrepChem.com. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents - MDPI. [Link]

  • MSDS of 2-Fluoro-N-methylaniline - Capot Chemical. [Link]

  • A kind of method for one-step synthesis of diflunisal and derivatives thereof - Google P

Sources

Strategic Sourcing & Quality Validation of 3,6-Difluoro-2-methylaniline (CAS 1515352-04-1)

[1][2][3]

Executive Summary: The Precision of Fluorination

In the landscape of modern medicinal chemistry, This compound (CAS 1515352-04-1) represents a high-value, structurally distinct building block.[1] Unlike its mono-fluorinated analogs (e.g., 3-fluoro-2-methylaniline), this specific substitution pattern offers unique electronic and steric properties critical for optimizing metabolic stability and binding affinity in kinase inhibitors and CNS-active agents.[1]

However, this compound is not a commodity chemical .[1] It is frequently classified as a "Make-to-Order" or "Tier 3" specialty intermediate.[1] Sourcing it requires a shift from simple catalog purchasing to a technical procurement strategy that anticipates synthesis challenges, specifically regio-isomeric contamination.[1]

This guide provides a self-validating framework for sourcing, verifying, and utilizing high-purity this compound, ensuring your data integrity remains uncompromised.

Technical Profile & Critical Specifications

Before engaging suppliers, the end-user must define "high purity" in the context of this specific molecule.[1] Standard >98% purity by HPLC is insufficient if the remaining 2% is a close-eluting regioisomer with different biological activity.[1]

Chemical Identity
PropertySpecification
IUPAC Name This compound
Common Synonyms 2-Amino-3,6-difluorotoluene; 3,6-Difluoro-o-toluidine
CAS Number 1515352-04-1
Molecular Formula C₇H₇F₂N
Molecular Weight 143.13 g/mol
Key Structural Feature The methyl group at C2 is flanked by the amine (C1) and a fluorine (C3), creating significant steric crowding.[1][2][3] The second fluorine at C6 provides electronic modulation of the amine.[1]
The "Silent" Impurity Risk

The primary synthesis route typically involves the nitration of 2,5-difluorotoluene (1,4-difluoro-2-methylbenzene).[1] This electrophilic aromatic substitution is governed by the directing effects of the methyl group (ortho/para) and the fluorine atoms (ortho/para).[1]

  • Target Pathway: Nitration at position 6 (ortho to methyl, ortho to fluorine)

    
     Reduction 
    
    
    This compound .[1]
  • Impurity Pathway: Nitration at position 5 (para to methyl, ortho to fluorine)

    
     Reduction 
    
    
    2,5-Difluoro-4-methylaniline .[1]

These two isomers have identical molecular weights and very similar polarities, making them difficult to separate by standard flash chromatography.

Supply Chain Landscape: Tiered Sourcing Strategy

Due to the rarity of CAS 1515352-04-1, suppliers fall into three distinct categories. Understanding this hierarchy is crucial for managing lead times and risk.[1]

Supplier Tier Classification
TierSupplier TypeCharacteristicsRecommended For
Tier 1 Global Catalog Aggregators (e.g., Sigma, Fisher)Rarely stock this specific isomer.[1] Often act as resellers with long lead times.[1]Routine lab consumables, not rare intermediates.
Tier 2 Specialty Fluorine Houses (e.g., Fluorochem, Apollo Scientific, Combi-Blocks)May have small stock (1g-5g).[1] High reliability in QC.Initial screening (mg scale).
Tier 3 Custom Synthesis / CROs (e.g., BLD Pharm, Enamine, Chem-Impex)"Virtual stock" or rapid synthesis capability.[1] Best for bulk (>100g) or consistent batch supply.Scale-up and GLP-tox studies.
Decision Logic for Procurement

Do not rely on "In Stock" labels alone.[1] Use this logic flow to determine the validity of a supplier's offer.

ProcurementLogicStartNeed CAS 1515352-04-1CheckStockCheck Tier 2 Suppliers(Apollo, Combi-Blocks)Start->CheckStockStockYesIn Stock?CheckStock->StockYesBuySamplePurchase 1g Samplefor QC ValidationStockYes->BuySampleYesCustomSynthEngage Tier 3 (CRO)for Custom SynthesisStockYes->CustomSynthNoRequestDataRequest Batch SpecificH-NMR & F-NMRCustomSynth->RequestDataAnalyzeDataDoes NMR showIsomer Splits?RequestData->AnalyzeDataApproveApprove SupplierAnalyzeData->ApproveNo SplitsRejectReject / RequestPurificationAnalyzeData->RejectSplits Visible

Figure 1: Strategic decision tree for sourcing rare fluorinated intermediates. Note the mandatory NMR checkpoint for custom synthesis orders.

Quality Assurance: The Self-Validating Protocol

When receiving a batch of this compound, you must validate its identity and purity independent of the Certificate of Analysis (CoA). The following protocol is designed to detect the specific regio-isomers common to this synthesis.

A. 19F-NMR Spectroscopy (The Gold Standard)

Proton NMR can be ambiguous due to overlapping aromatic signals.[1] Fluorine NMR is far more sensitive to the positional changes of the fluorine atoms relative to the amine and methyl groups.[1]

  • Protocol: Dissolve 10 mg in DMSO-d6. Run uncoupled 19F-NMR (min 376 MHz).

  • Expected Signals: Two distinct signals (integrating 1:1).

    • F3: Shifted upfield due to shielding by the adjacent amino group and methyl group.[1]

    • F6: Distinct chemical shift due to ortho-position to the amine but meta to the methyl.

  • Red Flag: Any small satellite peaks (<5% intensity) near the main signals indicate isomeric contamination (likely the 2,5-difluoro-4-methyl isomer).[1]

B. GC-MS Analysis

Gas Chromatography is superior to LC for this compound due to its volatility and lack of strong chromophores.[1]

  • Column: Rtx-5 Amine or equivalent (base-deactivated column is critical to prevent tailing of the amine).[1]

  • Method:

    • Injector: 250°C.

    • Oven: 60°C hold 2 min -> 15°C/min to 250°C.

    • Detector: FID or MS.[1]

  • Acceptance Criteria: Single peak >98% area.

  • Note: If multiple peaks appear with the same m/z (143), you have confirmed isomer contamination.

Synthesis Pathway & Impurity Origin[1]

Understanding how the supplier makes the compound allows you to predict what is wrong with it.[1] The diagram below illustrates the divergent synthesis pathway that creates the critical impurity.

SynthesisPathwayPrecursor1,4-Difluoro-2-methylbenzene(Starting Material)NitrationNitration (HNO3/H2SO4)Precursor->NitrationSplitNitration->SplitTargetInterIntermediate A:1,4-Difluoro-2-methyl-6-nitrobenzeneSplit->TargetInterMajor Product (Sterics)ImpurityInterIntermediate B (Impurity):1,4-Difluoro-2-methyl-5-nitrobenzeneSplit->ImpurityInterMinor ProductReductionTargetReduction (H2, Pd/C)TargetInter->ReductionTargetReductionImpurityReduction (H2, Pd/C)ImpurityInter->ReductionImpurityFinalTargetTARGET:This compound(CAS 1515352-04-1)ReductionTarget->FinalTargetFinalImpurityIMPURITY:2,5-Difluoro-4-methylanilineReductionImpurity->FinalImpurity

Figure 2: Divergent synthesis pathway. The nitration step determines the purity profile.[1] Separation must occur at the nitro-intermediate stage for highest efficiency.

Safety & Handling (SDS Highlights)

While standard aniline safety applies, the fluorination adds specific hazards regarding lipophilicity and skin absorption.[1]

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or inhaled (H302+H312+H332).[4]

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1][4]

  • Storage: Store under inert gas (Nitrogen/Argon). Anilines oxidize (darken) over time; however, the electron-withdrawing fluorine atoms provide some stability against oxidation compared to non-fluorinated toluidines.[1]

  • Spill Response: Do not use water.[1] Absorb with sand or vermiculite.[1]

References

  • PubChem. (2025).[1][4][5] Compound Summary for CAS 1515352-04-1. National Library of Medicine.[1] [Link][2][6]

Methodological & Application

Protocols for Buchwald-Hartwig amination of 3,6-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocols for Buchwald-Hartwig Amination of 3,6-Difluoro-2-methylaniline

Executive Summary

Coupling this compound presents a dual challenge in palladium-catalyzed cross-coupling: steric hindrance and electronic deactivation . The amine functionality is flanked by a methyl group at the C2 position and a fluorine atom at the C6 position. This ortho,ortho-disubstitution pattern creates significant steric bulk that impedes coordination to the palladium center. Furthermore, the electron-withdrawing nature of the fluorine atoms reduces the nucleophilicity of the nitrogen lone pair.

This guide outlines two optimized protocols designed to overcome these barriers using Third- and Fourth-Generation (G3/G4) Buchwald Precatalysts. The primary recommendation utilizes the BrettPhos ligand system, renowned for its efficacy with primary amines, while a secondary protocol employs RuPhos for cases requiring alternative selectivity or milder bases.

Chemical Context & Mechanistic Challenges

Substrate Analysis
  • Substrate: this compound

  • Electronic Profile: The C3 and C6 fluorine atoms exert a strong inductive effect (

    
    ), pulling electron density away from the aromatic ring and the nitrogen atom. This lowers the HOMO energy of the amine, making it a poor nucleophile for the Pd(II) intermediate.
    
  • Steric Profile: The C2-Methyl and C6-Fluorine groups create a "picket fence" around the nitrogen. This steric crowding destabilizes the Pd-Amine complex, often leading to catalyst decomposition or reductive dehalogenation of the aryl halide partner before coupling can occur.

The Mechanistic Bottleneck

In the catalytic cycle, the rate-determining step for this specific substrate is typically Amine Binding (ligand exchange) or Deprotonation . Standard phosphines (e.g., PPh3, BINAP) fail because they cannot stabilize the Pd center long enough for the bulky, electron-poor amine to bind.

Figure 1: Catalytic Cycle Highlighting the Bottleneck

CatalyticCycle cluster_bottleneck Steric/Electronic Barrier L_Pd0 L-Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-X) L_Pd0->OxAdd + Ar-X AmineBind Amine Binding (CRITICAL FAILURE POINT) OxAdd->AmineBind + 3,6-DF-2-Me-Aniline Deprotonation Deprotonation (Pd-Amido Complex) AmineBind->Deprotonation + Base RedElim Reductive Elimination (C-N Bond Formation) Deprotonation->RedElim RedElim->L_Pd0 - Product

Caption: The critical failure point for this compound is the amine binding step due to steric clash (2-Me/6-F) and low nucleophilicity.

Protocol 1: The Gold Standard (BrettPhos System)

Rationale: BrettPhos is a bulky, electron-rich biaryl phosphine designed specifically to promote the monoarylation of primary amines. Its large size facilitates the reductive elimination step, while its electron-rich nature stabilizes the Pd(II) oxidative addition complex, preventing catalyst death during the slow amine binding step.

Applicability: Best for coupling with Aryl Bromides, Chlorides, and Triflates.

Materials:
  • Amine: this compound (1.0 equiv)

  • Electrophile: Aryl Halide (1.1 equiv)

  • Catalyst: BrettPhos Pd G4 (2–5 mol%)

    • Note: If G4 is unavailable, use Pd(OAc)2 (2-5 mol%) + BrettPhos Ligand (4-10 mol%).

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Solvent: 1,4-Dioxane or Toluene (anhydrous, degassed)

  • Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:
  • Preparation (Glovebox or Schlenk Line):

    • Charge an oven-dried reaction vial equipped with a magnetic stir bar with BrettPhos Pd G4 (0.02 equiv) and NaOtBu (1.4 equiv).

    • Critical Step: If the aryl halide is a solid, add it now (1.1 equiv). If liquid, add in step 3.

  • Inerting:

    • Seal the vial with a septum cap. Evacuate and backfill with Argon or Nitrogen (3 cycles).

  • Addition of Liquids:

    • Add anhydrous 1,4-Dioxane via syringe.

    • Add This compound (1.0 equiv) via syringe.

    • (If aryl halide is liquid, add it now).

  • Reaction:

    • Place the vial in a pre-heated aluminum block at 100 °C .

    • Stir vigorously (800+ RPM) for 2–12 hours.

    • Monitoring: Check by LC-MS or HPLC after 1 hour. The conversion of the electron-poor aniline may be slower than typical substrates.

  • Workup:

    • Cool to room temperature.

    • Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.

    • Concentrate in vacuo and purify via flash chromatography.

Protocol 2: Alternative for Base-Sensitive Substrates (RuPhos/LHMDS)

Rationale: If the electrophile contains base-sensitive groups (e.g., esters, nitriles) that degrade with NaOtBu, or if Protocol 1 yields low conversion, RuPhos combined with LHMDS is the preferred alternative. RuPhos is exceptionally good at preventing bis-arylation and handling steric bulk.

Materials:
  • Catalyst: RuPhos Pd G4 (2–5 mol%)

  • Base: LHMDS (Lithium bis(trimethylsilyl)amide) (2.0 equiv, 1M in THF)

  • Solvent: THF (anhydrous)

Step-by-Step Procedure:
  • Setup:

    • Charge vial with RuPhos Pd G4 (0.02 equiv) and solid aryl halide (if applicable).

    • Evacuate and backfill with Argon.

  • Addition:

    • Add This compound (1.0 equiv) and anhydrous THF .

    • Add LHMDS solution (2.0 equiv) dropwise via syringe.

    • Note: LHMDS is a soluble base, which can improve kinetics for sterically hindered amines by avoiding the phase-transfer limitations of solid NaOtBu.

  • Reaction:

    • Heat to 65–80 °C . (THF boils at 66°C; use a pressure vial or reflux condenser).

    • Monitor closely.[1] LHMDS reactions are often faster but can lead to silyl-transfer side products if overheated for prolonged periods.

Comparative Data & Ligand Selection

The following table summarizes expected performance based on steric/electronic principles established in literature [1, 2].

ParameterBrettPhos (Protocol 1) RuPhos (Protocol 2) BINAP/DPPF (Legacy)
Primary Amine Selectivity Excellent (Mono-selective)GoodPoor (Risk of bis-arylation)
Steric Tolerance High (Designed for this)Very HighLow
Electronic Tolerance High (Stabilizes Pd)ModerateLow
Base Compatibility Strong (NaOtBu)Strong/Weak (LHMDS/Carbonates)Varied
Rec. Temp 80–110 °C60–80 °C100+ °C

Optimization & Troubleshooting Workflow

Use this decision tree to optimize conditions if the standard protocols fail.

Figure 2: Optimization Decision Tree

Optimization Start Start: Protocol 1 (BrettPhos / NaOtBu / Dioxane) Check Check LCMS @ 2h Start->Check Success >90% Conversion Isolate Product Check->Success Good Yield NoRxn <10% Conversion (SM Remaining) Check->NoRxn Low Reactivity Dehal Dehalogenation of Ar-X (Amine not binding) Check->Dehal Ar-H Formed decomp Complex Mixture/Decomp Check->decomp Messy TempUp Increase Temp to 120°C Switch to t-Amyl Alcohol NoRxn->TempUp TryRuPhos Switch to Protocol 2 (RuPhos / LHMDS) Dehal->TryRuPhos decomp->TryRuPhos PreCat Ensure G3/G4 Precatalyst used (Avoid Pd2dba3 + Ligand) TryRuPhos->PreCat Still Fails TempUp->TryRuPhos Still Fails

Caption: Systematic troubleshooting for hindered aniline coupling.

References

  • Maiti, D., et al. (2009). "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society.

  • Surry, D. S., & Buchwald, S. L. (2011).[2] "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews.

  • Bruno, N. C., et al. (2013). "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands." Organic Letters.

Sources

Troubleshooting & Optimization

Technical Support Center: Electrophilic Substitution of 2,5-Difluoroaniline (3,6-Motif)

[1]

Current Status: Operational Subject: Regiocontrol in Halogenation and Nitration Workflows Audience: Medicinal Chemists, Process Development Scientists[1]

System Diagnostics: The Electronic Battlefield

Before troubleshooting, it is critical to understand why this substrate behaves erratically.[1] You are working with a "Push-Pull" system where steric and electronic effects are in direct conflict.[1]

The Substrate: 2,5-Difluoroaniline (IUPAC)

  • Amine (-NH₂): Strong Activator (Ortho/Para director).[1][2]

  • Fluorines (-F): Weak Deactivators (Inductive), but Ortho/Para directors (Resonance).[1][2]

The Conflict Map:

  • Position C4 (Para to NH₂): This is the electronic "sweet spot."[1] It is Para to the strong activator (-NH₂) and Ortho to the F-5 fluorine.[1] Both groups cooperatively direct to this position.[1]

  • Position C6 (Ortho to NH₂): This position is electronically active (Ortho to -NH₂) but sterically congested.[1][2] It is flanked by the amine and the F-5 fluorine.

  • Position C3 (Meta to NH₂): Electronically dead zone.[1] Disfavored by the amine.[1]

The Core Issue: While C4 is the thermodynamic favorite, over-substitution (poly-halogenation) and oxidation (during nitration) are the primary failure modes. Furthermore, accessing the C6 position (ortho-substitution) requires specific blocking strategies because C4 dominates so heavily.[1]

Troubleshooting Guide: Interactive Q&A

Module A: Halogenation (Bromination/Iodination)[3]

Q1: I am consistently getting the 4,6-dibromo product. How do I stop at mono-substitution at C4? Diagnosis: The first bromine activates the ring less than the amine, but the amine is so powerful that the second reaction barrier is low, especially if local concentration of Br₂ is high. Solution:

  • Stoichiometry Control: Reduce brominating agent to 0.95 equivalents . Never use excess.

  • Solvent Switch: Switch from polar protic solvents (like acetic acid) to Dichloromethane (DCM) or Acetonitrile .[1] Non-polar solvents reduce the stabilization of the transition state, making the reaction more selective.

  • Temperature: Lower the reaction temperature to 0°C to -10°C . The activation energy difference between C4 and C6 substitution becomes more pronounced at lower temperatures.[1]

Q2: I need to install a substituent at C6 (Ortho), but C4 (Para) keeps reacting. How do I force C6 regioselectivity? Diagnosis: You are fighting thermodynamics. C4 is electronically and sterically favored.[1][2] Solution: You must use a Blocking Strategy .[1]

  • Step 1: Protect the amine (e.g., Acetyl group) to increase steric bulk, though this still favors para.[1]

  • Step 2 (The Trick): If C4 is open, you cannot easily hit C6 directly with high yield. The standard workaround is to block C4 with a reversible group (like a sulfonic acid or a t-butyl group, though t-butyl is hard to remove on anilines) or, more commonly, accept the C4 isomer, or use a starting material where C4 is already substituted.[1]

  • Alternative: If you must functionalize C6, consider Directed Ortho Metalation (DoM) .[1] Protect the amine with a Boc group (t-Boc).[1] Treat with t-BuLi. The Fluorine at C5 and the Boc-amine will direct lithiation to C4 or C6? Actually, F is a strong DoM director.[1] Lithiation often occurs ortho to Fluorine.[1] This allows functionalization at C3 or C4/C6.[1] Caution: This is complex.

Q3: Why is my yield low when using NBS (N-Bromosuccinimide)? Diagnosis: Radical side reactions or incomplete activation. Solution: Ensure you are using a polar solvent like DMF or Acetonitrile to stabilize the polarized NBS complex.[1] If using non-polar solvents, catalytic acetic acid is required to activate the NBS.[1]

Module B: Nitration

Q1: The reaction mixture turns into a black tar/sludge. Diagnosis: Oxidative Decomposition . Nitric acid is a strong oxidizer, and free anilines are easily oxidized to quinones and polymerized tars.[1] Solution:

  • Protection is Mandatory: Convert the aniline to 2,5-difluoroacetanilide using acetic anhydride before nitration.[1] The acetyl group protects the amine from oxidation and moderates its activating power, preventing runaway reactions.

  • Reagent Choice: Use KNO₃ in H₂SO₄ instead of fuming nitric acid. This provides a controlled release of the nitronium ion (NO₂⁺).[1]

Q2: I am seeing isomers. Which one is the major product? Diagnosis: Even with acetanilide, the directing effects compete.[1] Outcome: The major product is 4-nitro-2,5-difluoroacetanilide .[1] The acetamido group (Para-director) and the F-5 (Ortho-director) cooperate to target C4.[1] Verification: Check 1H NMR. The protons at C3 and C6 will appear as distinct multiplets (often triplets or doublets of doublets due to F-coupling).[1]

Visual Logic: Decision Pathways

The following diagram illustrates the critical decision points for functionalizing 2,5-difluoroaniline.

GStartStart: 2,5-DifluoroanilineGoal_HalogenGoal: Halogenation (Br/I)Start->Goal_HalogenGoal_NitroGoal: Nitration (NO2)Start->Goal_NitroDirect_HaloDirect Halogenation(NBS or Br2, < 0°C)Goal_Halogen->Direct_HaloDirect_NitroDirect Nitration(HNO3/H2SO4)Goal_Nitro->Direct_NitroAvoidProtect_StepStep 1: Protection(Ac2O -> Acetanilide)Goal_Nitro->Protect_StepRecommendedResult_C4Major Product:4-Bromo-2,5-difluoroaniline(Para to NH2)Direct_Halo->Result_C40.95 eq, Low TempResult_PolyIssue: Poly-halogenation(4,6-dibromo)Direct_Halo->Result_PolyExcess Reagent, RTFail_OxidationFAILURE: Oxidation/TarDirect_Nitro->Fail_OxidationNitro_StepStep 2: Nitration(KNO3/H2SO4, 0-5°C)Protect_Step->Nitro_StepResult_NitroMajor Product:4-Nitro-2,5-difluoroacetanilideNitro_Step->Result_Nitro

Caption: Workflow logic for regioselective functionalization. Blue nodes indicate safe/recommended intermediates; Green nodes are successful outcomes; Red nodes are failure modes.

Standard Operating Protocols (SOP)

Protocol A: Regioselective Monobromination (Targeting C4)

Objective: Synthesis of 4-bromo-2,5-difluoroaniline.[1]

  • Preparation: Dissolve 2,5-difluoroaniline (1.0 eq) in Acetonitrile (ACN) (10 mL/g). Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve N-Bromosuccinimide (NBS) (0.95 eq) in ACN. Add this solution dropwise to the aniline solution over 30 minutes. Crucial: Slow addition prevents local high concentrations that lead to dibromination.[1]

  • Monitoring: Stir at 0°C for 2 hours. Monitor by TLC or HPLC.[1] Look for the disappearance of starting material.[1] Do not chase 100% conversion if it risks forming the dibromo impurity.[1]

  • Workup: Quench with saturated aqueous Sodium Thiosulfate (to remove trace bromine).[1] Extract with Ethyl Acetate.[1] Wash with brine, dry over MgSO₄, and concentrate.[1]

  • Purification: Recrystallize from Hexane/EtOAc if necessary, though high purity is often achieved directly.[1]

Protocol B: Safe Nitration (Targeting C4)

Objective: Synthesis of 4-nitro-2,5-difluoroaniline (via acetanilide).

  • Protection: Reflux 2,5-difluoroaniline with Acetic Anhydride (1.2 eq) in acetic acid for 2 hours. Pour into ice water to precipitate 2,5-difluoroacetanilide . Filter and dry.[1][3]

  • Nitration: Dissolve the dried acetanilide in concentrated H₂SO₄ at 0°C.

  • Reagent Addition: Slowly add Potassium Nitrate (KNO₃) (1.05 eq) portion-wise, maintaining internal temperature below 5°C .

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 1 hour.

  • Quench: Pour the mixture onto crushed ice. The yellow solid (4-nitro-2,5-difluoroacetanilide) will precipitate.[1]

  • Deprotection (Optional): Reflux the solid in 6M HCl/Ethanol to cleave the acetyl group, yielding the free amine 4-nitro-2,5-difluoroaniline .

Reference Data

Parameter2,5-Difluoroaniline4-Bromo-2,5-difluoroaniline
CAS Number 367-30-6112279-60-4
Molecular Weight 129.11208.01
Directing Effect C4 (Major), C6 (Minor)C6 (Blocked), C3 (Open)
Key Impurity N/A2,4-dibromo-3,6-difluoroaniline (Over-bromination)

References

  • GuideChem. (2024).[1] 2,5-Difluoroaniline Properties and Safety Data. Retrieved from

  • National Institutes of Health (NIH). (2000).[1] Relationships between the regioselectivity of the hydroxylation of C4-substituted 2-fluoroaniline derivatives. PubMed.[1] Retrieved from

  • Google Patents. (1991).[1] Process for the production of 2,4-dihaloaniline (Bromination of fluoroanilines). US Patent 5053542A.[1] Retrieved from

  • PrepChem. (n.d.). Synthesis of 2-nitro-4,5-difluoroaniline (Nitration Protocol). Retrieved from

  • Sigma-Aldrich. (2024).[1] 2,5-Difluoroaniline Product Specification. Retrieved from

Technical Support Center: Purifying Crude Products from 3,6-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry challenges. This guide provides in-depth troubleshooting advice and detailed protocols for a common purification challenge: the removal of unreacted 3,6-Difluoro-2-methylaniline from crude reaction mixtures. As a substituted aniline, this starting material can be persistent, often requiring more than a simple work-up. This document is designed for researchers, medicinal chemists, and process development professionals seeking robust and validated methods to ensure the purity of their target compounds.

Understanding the Challenge: Properties of this compound

Success in purification begins with understanding the physical and chemical properties of the impurity you aim to remove. This compound is an aniline derivative whose basicity and polarity are influenced by its substituents. The two electron-withdrawing fluorine atoms decrease the basicity of the amine compared to non-fluorinated anilines, a critical factor to consider when planning acid-base extractions.[1][2]

A summary of its key properties, compiled from various sources and computational predictions, is presented below.

PropertyValue / ObservationSignificance for Purification
Molecular Formula C₇H₇F₂N-
Molecular Weight 143.13 g/mol [3]Influences diffusion rates in chromatography and volatility.
Appearance Colorless to light yellow liquid[2][4]Color may indicate the presence of oxidized impurities.
Boiling Point Estimated ~200-215 °C (atm). Higher than similar mono-fluoro anilines (e.g., 3-Fluoro-2-methylaniline, 89-91°C @ 15 mmHg).[4][5]Not easily removed by evaporation under standard conditions. Distillation is only feasible if the product has a significantly different boiling point.
Density Estimated ~1.2-1.3 g/cm³Denser than many common organic solvents.
pKa (of conjugate acid) Estimated ~2.5 - 3.5Lower than typical anilines (~4.6) due to the electron-withdrawing fluorine atoms. This means a stronger acidic solution (pH < 2) is required for efficient protonation.
Solubility Soluble in common organic solvents (EtOAc, DCM, Ether, THF). Slightly soluble in water.[6]High solubility in organic solvents makes simple solvent washes ineffective.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification process in a question-and-answer format.

Q1: My standard silica gel column isn't separating my product from the aniline. They are co-eluting. What should I do?

This is a classic problem when dealing with amine-containing compounds on silica gel, which is inherently acidic. The basic aniline can interact strongly with the silica, leading to significant peak tailing and poor separation.

Causality: The lone pair on the aniline's nitrogen atom forms hydrogen bonds with the silanol groups (Si-OH) on the silica surface. This interaction can be strong and non-uniform, causing the compound to "streak" down the column and co-elute with products of similar polarity.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competitive base to your eluent system. Typically, adding 0.5-1% triethylamine (NEt₃) or ammonia (in methanol) will neutralize the acidic sites on the silica gel.[7] This allows the aniline to elute more cleanly and predictably, often improving separation from your desired compound.

  • Use a Different Stationary Phase: If modifying the mobile phase fails, consider a different adsorbent.

    • Alumina (basic or neutral): Alumina is a good alternative to silica for separating basic compounds.

    • Fluorinated Phases: For separating fluorinated molecules, a column with a fluorinated stationary phase can offer alternative selectivity based on fluorous interactions, potentially resolving your compounds effectively.[8][9]

  • Pre-Adsorption: Before loading your column, pre-adsorb your crude mixture onto a small amount of silica. Dissolve the crude product in a minimal amount of a polar solvent (like DCM or EtOAc), add a few scoops of silica gel, and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder. This "dry loading" technique often results in sharper bands and better separation.

Q2: I need to remove the aniline, but my target molecule is sensitive to strong acids. How can I avoid an acid wash?

While acid-base extraction is highly effective, it's not suitable for compounds with acid-labile functional groups (e.g., certain esters, acetals, or silyl ethers).

Solutions:

  • Recrystallization: If your desired product is a solid, recrystallization is an excellent and often overlooked purification method.[10][11] The key is to find a solvent system where your product's solubility is high at an elevated temperature but low at room or cold temperatures, while the aniline remains soluble.

    • Screening Solvents: Test solvents like hexanes, ethyl acetate/hexanes, toluene, or isopropanol. The goal is to have the aniline stay in the mother liquor while your pure product crystallizes out.[12]

  • Scavenger Resins: This is a highly specific and mild method for removing reactive impurities.[13]

    • Mechanism: Scavenger resins are solid-supported reagents that covalently bind to specific functional groups. For anilines, an isocyanate-functionalized resin (which forms a urea linkage) or a sulfonic acid resin (which forms a salt) are ideal.[14]

    • Application: After your primary reaction is complete, simply add the appropriate scavenger resin to the reaction mixture and stir for a few hours or overnight. The unreacted aniline will be captured by the resin, which you can then remove by simple filtration.[15] This is particularly effective for removing small to moderate amounts of residual aniline.

Q3: I performed an acid wash, but my NMR still shows a significant amount of the aniline. Why did it fail?

A failed acid wash is usually due to one of two reasons: insufficient acid or poor partitioning.

Causality:

  • Insufficient Protonation: As noted in the properties table, this compound is less basic than aniline. If you use a weak acid or not enough strong acid, the equilibrium between the free base (organic soluble) and its protonated salt (water-soluble) will not sufficiently favor the salt form.

  • Emulsion Formation/Poor Extraction: If an emulsion forms or the mixing is not vigorous enough, the transfer of the aniline salt from the organic to the aqueous phase will be incomplete.

Solutions:

  • Check the pH: After adding the acid and shaking, use pH paper to test the aqueous layer. The pH should be 2 or lower to ensure complete protonation of the weakly basic aniline. If it's higher, add more acid. A 1M to 2M solution of HCl is standard.[7][16]

  • Multiple Extractions: Perform at least two or three extractions with fresh portions of the acidic solution. A single extraction, even with a large volume, is less effective than multiple extractions with smaller volumes.[17]

  • Break Emulsions: If an emulsion forms, it can often be broken by adding a small amount of brine (saturated aqueous NaCl solution).

Visual Guide: Purification Strategy Selection

This decision tree can help you select the most appropriate purification strategy based on your specific experimental conditions.

G start Crude Product (contains aniline) is_product_solid Is the desired product a solid? start->is_product_solid is_acid_stable Is the product stable to acid (pH < 2)? is_product_solid->is_acid_stable  No / Liquid recrystallization Protocol 3: Recrystallization is_product_solid->recrystallization  Yes aniline_conc Aniline concentration? is_acid_stable->aniline_conc  No acid_wash Protocol 1: Acid-Base Extraction is_acid_stable->acid_wash  Yes chromatography Protocol 2: Flash Chromatography aniline_conc->chromatography High (>5%) scavenger Protocol 4: Scavenger Resin aniline_conc->scavenger Low (<5%) G start Start dissolve 1. Dissolve crude product in an organic solvent (e.g., EtOAc). start->dissolve transfer 2. Transfer to a separatory funnel. dissolve->transfer add_acid 3. Add an equal volume of 1M HCl (aq). transfer->add_acid shake 4. Stopper, shake vigorously for 1 min, and vent frequently. add_acid->shake separate 5. Allow layers to separate. Drain the lower aqueous layer. shake->separate check_ph 6. Test aqueous pH (ensure < 2). separate->check_ph repeat 7. Repeat extraction (steps 3-5) with fresh 1M HCl. check_ph->repeat wash_brine 8. Wash organic layer with brine. repeat->wash_brine dry 9. Dry organic layer over Na₂SO₄ or MgSO₄. wash_brine->dry filter 10. Filter and concentrate solvent under reduced pressure. dry->filter end Pure Product filter->end

Sources

Storage stability and degradation of 3,6-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3,6-Difluoro-2-methylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the storage, stability, and degradation of this important chemical intermediate. My aim is to equip you with the necessary knowledge to ensure the integrity of your experiments and the quality of your research.

I. Core Concepts: Understanding the Stability of this compound

This compound is a substituted aniline, and its stability is influenced by the interplay of its structural features: the aromatic ring, the amino group, and the fluorine and methyl substituents. The electron-withdrawing nature of the fluorine atoms can impact the reactivity of the amino group and the aromatic ring, influencing its susceptibility to degradation.

This guide will delve into the practical implications of these structural features on the compound's stability under various laboratory conditions. We will explore potential degradation pathways, including oxidation, photodegradation, and hydrolysis, and provide actionable protocols to mitigate these risks.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: My freshly opened bottle of this compound has a slight discoloration (e.g., yellowish or brownish tint). Is it still usable?

A1: Minor discoloration upon opening is not uncommon for anilines and can be an early indicator of minor oxidation or polymerization. However, it does not automatically render the product unusable. The key is to assess its purity.

  • Causality: Anilines are susceptible to air oxidation, which can lead to the formation of colored impurities. The amino group is an electron-donating group that activates the aromatic ring, making it more susceptible to oxidation.

  • Recommended Action:

    • Purity Check: Before use, verify the purity of the compound using a suitable analytical method such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[1][2][3]

    • Functional Test: If the purity is acceptable for your application (e.g., >98%), you can likely proceed. For highly sensitive applications, it is advisable to perform a small-scale functional test to ensure the discoloration does not negatively impact your reaction.

    • Purification: If the purity is below your required specifications, consider purification by techniques such as distillation or column chromatography.

Q2: I have been storing this compound for several months, and I am concerned about its degradation. What are the primary degradation pathways I should be aware of?

A2: The primary degradation pathways for this compound under typical laboratory storage conditions are oxidation and photodegradation. Hydrolysis is generally less of a concern for anilines unless stored in the presence of strong acids or bases.

  • Oxidative Degradation: Exposure to air (oxygen) can lead to the formation of colored oxidation products. The reaction is often initiated by light or trace metal impurities. Potential oxidation products can include nitroso and nitro compounds, as well as polymeric materials.[4]

  • Photodegradation: Aromatic amines can be sensitive to light, particularly UV radiation.[5] This can lead to the formation of radical species and subsequent degradation products. While specific studies on this compound are limited, related fluorinated aromatic compounds have shown susceptibility to photodegradation.[6]

  • Hydrolytic Degradation: While generally stable to neutral water, prolonged exposure to acidic or basic conditions, especially at elevated temperatures, could potentially lead to hydrolysis, although this is less common for the aniline moiety itself compared to ester or amide functionalities. A study on a related chloro-methylaniline phosphate derivative showed hydrolysis under acidic conditions.[7][8]

Q3: What are the ideal storage conditions to ensure the long-term stability of this compound?

A3: To maximize the shelf-life and maintain the purity of this compound, adhere to the following storage recommendations:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage.Lower temperatures slow down the rate of potential degradation reactions.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).Minimizes contact with oxygen, thereby reducing the risk of oxidative degradation.
Light Store in an amber or opaque container, protected from light.Prevents photodegradation initiated by UV and visible light.
Container Use a tightly sealed container made of an inert material (e.g., glass).Prevents exposure to moisture and air, and avoids potential reactions with container materials.
Incompatible Materials Store away from strong oxidizing agents, strong acids, and strong bases.Avoids chemical reactions that can lead to degradation or hazardous situations.

Troubleshooting Specific Experimental Issues

Problem 1: Inconsistent reaction yields or the appearance of unexpected byproducts when using an older batch of this compound.

  • Potential Cause: Degradation of the starting material. The presence of impurities from oxidation or other degradation pathways can interfere with your reaction, leading to lower yields of the desired product and the formation of unforeseen side products.

  • Troubleshooting Steps:

    • Confirm Purity: Analyze the older batch of this compound using GC-MS or LC-MS/MS to determine its purity and identify any potential degradation products.[1][2][3]

    • Compare with a Fresh Batch: If possible, run a parallel reaction with a fresh, unopened batch of the reagent to confirm that the issue is with the older material.

    • Purify the Material: If the older batch is found to be impure, consider purifying it before use.

    • Review Storage Conditions: Ensure that your storage conditions align with the recommendations in FAQ Q3 to prevent future degradation.

Problem 2: My solution of this compound in an organic solvent changes color over time during my experiment.

  • Potential Cause: This is likely due to oxidation, which can be accelerated by factors such as exposure to air, light, or the presence of catalytic impurities in your solvent or reaction mixture.

  • Troubleshooting Steps:

    • Inert Atmosphere: Perform your reaction under an inert atmosphere (nitrogen or argon) to minimize exposure to oxygen.

    • Solvent Purity: Use freshly distilled or high-purity, degassed solvents. Trace metal impurities in solvents can catalyze oxidation.

    • Light Protection: Protect your reaction vessel from light by wrapping it in aluminum foil or using amber glassware.

    • Temperature Control: If your reaction conditions permit, running the reaction at a lower temperature may help to slow down the rate of degradation.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for assessing the stability of this compound in your laboratory.

Protocol 1: Forced Degradation Study to Identify Potential Degradation Products

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and establish a degradation profile.[9][10]

1. Materials and Reagents:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3% solution

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • UV-Vis spectrophotometer or a photostability chamber

  • HPLC or GC-MS system

2. Procedure:

  • Acid Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 24 hours).

    • Take samples at regular intervals, neutralize them, and analyze by HPLC or GC-MS.

  • Base Hydrolysis:

    • Dissolve a known concentration of this compound in 0.1 M NaOH.

    • Follow the same heating and sampling procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add 3% H₂O₂ and stir at room temperature.

    • Monitor the reaction by taking samples at regular intervals for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a controlled temperature oven (e.g., 80 °C).

    • Analyze the sample at set time points to assess for degradation.

  • Photodegradation:

    • Dissolve a known concentration of this compound in a suitable solvent.

    • Expose the solution to a controlled light source (e.g., a combination of UV and visible light as per ICH Q1B guidelines).

    • Keep a control sample in the dark at the same temperature.

    • Analyze both the exposed and control samples at regular intervals.

3. Data Analysis:

  • Compare the chromatograms of the stressed samples with a reference standard of this compound.

  • Identify and quantify the parent compound and any new peaks that represent degradation products.

  • Use mass spectrometry data to propose structures for the major degradation products.

Protocol 2: Routine Purity Assessment by GC-MS

This protocol outlines a general method for the routine analysis of this compound purity.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

2. GC-MS Conditions (Example):

  • Column: A non-polar or medium-polarity column (e.g., HP-5ms or equivalent).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.

3. Data Analysis:

  • Identify the peak for this compound based on its retention time and mass spectrum.

  • Calculate the purity of the sample by determining the peak area percentage of the main component relative to the total peak area.

IV. Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways of this compound based on the chemistry of substituted anilines.

cluster_oxidation Oxidative Degradation cluster_photodegradation Photodegradation A This compound B Nitroso Derivative A->B [O] D Polymeric Products A->D Polymerization C Nitro Derivative B->C [O] E This compound F Radical Intermediates E->F hv G Dehalogenated/Hydroxylated Products F->G

Caption: Potential degradation pathways of this compound.

cluster_workflow Stability Testing Workflow A Receive/Synthesize This compound B Initial Purity Analysis (GC-MS/HPLC) A->B C Store under Recommended Conditions (Cool, Dark, Inert Atmosphere) B->C E Forced Degradation Study (Optional, for in-depth analysis) B->E D Periodic Purity Checks C->D F Use in Experiment D->F G Troubleshoot Inconsistent Results F->G H Re-analyze Purity G->H H->F

Caption: Recommended workflow for ensuring the stability of this compound.

V. References

  • Aerobic degradation study of three fluoroanilines and microbial community analysis: the effects of increased fluorine substitution. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Method for the determination of aromatic amines in workplace air using gas chromatography. (2020). Publisso. Retrieved February 3, 2026, from [Link]

  • Aerobic degradation of 2- and 3-fluoroaniline in mixed culture systems and microbial community analysis. (n.d.). PubMed. Retrieved February 3, 2026, from [Link]

  • Kinetic Study of Hydrolysis of Di-3-Chloro-2-Methylaniline P | 12697. (n.d.). TSI Journals. Retrieved February 3, 2026, from [Link]

  • Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. (n.d.). Journal of the American Chemical Society. Retrieved February 3, 2026, from [Link]

  • Difluoroalkylation of Anilines via Photoinduced Methods. (2023). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • 2,6-Difluoro-3-methylaniline | C7H7F2N | CID 15017536. (n.d.). PubChem. Retrieved February 3, 2026, from [Link]

  • Aniline degradation by electrocatalytic oxidation. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Finding Fluorine: Photoproduct Formation during the Photolysis of Fluorinated Pesticides. (2022). PMC - NIH. Retrieved February 3, 2026, from [Link]

  • Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. (2020). PubMed. Retrieved February 3, 2026, from [Link]

  • Photochemistry of Aliphatic and Aromatic Amines. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. (2024). MDPI. Retrieved February 3, 2026, from [Link]

  • (PDF) Evaluation of the influence of fluoroquinolone chemical structure on stability: forced degradation and in silico studies. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Combination of oxidative and reductive effects of phenolic compounds on the degradation of aniline disinfection by-products by free radicals | Request PDF. (2025). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Kinetic Study of Hydrolysis of Di-3-Chloro-2-Methylaniline P | 12697. (n.d.). TSI Journals. Retrieved February 3, 2026, from [Link]

  • Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. (n.d.). Retrieved February 3, 2026, from [Link]

  • amines, aromatic 2002 | niosh. (n.d.). CDC. Retrieved February 3, 2026, from [Link]

  • Catalyst-free photochemical fluorination of C-H bonds of aromatic carbonyl compounds. (n.d.). Retrieved February 3, 2026, from [Link]

  • Forced Degradation Study in Pharmaceutical Stability. (n.d.). Pharmaguideline. Retrieved February 3, 2026, from [Link]

  • (PDF) Degradation of 3,4‐Dichloro‐ and 3,4‐Difluoroaniline by Pseudomonas fluorescens 26‐K. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. (2019). Agilent. Retrieved February 3, 2026, from [Link]

  • The Chemical Oxidation of Aniline: Mechanisms, Applications, and Environmental Implications. (n.d.). Open Access Journals. Retrieved February 3, 2026, from [Link]

  • Aromatic fluorine atom-induced highly amine-sensitive trimethine cyanine dye showing colorimetric and ratiometric fluorescence change. (n.d.). RSC Publishing. Retrieved February 3, 2026, from [Link]

  • FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. (n.d.). ResearchGate. Retrieved February 3, 2026, from [Link]

  • Current Insights and Analytical Advances in Forced Degradation and Impurity Profiling: A Comprehensive Review. (n.d.). IRJET. Retrieved February 3, 2026, from [Link]

  • Analysis of six aromatic amines stability in workplace measurement. (n.d.). FAO AGRIS. Retrieved February 3, 2026, from [Link]

Sources

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions of 3,6-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for optimizing coupling reactions involving 3,6-Difluoro-2-methylaniline. This substrate presents a unique set of challenges due to its electronic and steric properties: the strong electron-withdrawing nature of the two fluorine atoms can decrease the nucleophilicity of the aniline, while the ortho-methyl group introduces significant steric hindrance.[1][2][3] This guide is designed for researchers, chemists, and process development professionals to navigate these challenges, providing in-depth, field-tested insights in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring each protocol is a self-validating system for robust and reproducible results.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the optimization of coupling reactions with this compound.

Q1: My reaction shows low or no conversion. What are the primary factors to investigate?

Answer: Low or no conversion is a frequent issue, often stemming from several interrelated factors. A systematic approach is crucial.

Causality: The active catalytic species, typically Pd(0), must be efficiently generated and maintained throughout the reaction.[4] The substrate, this compound, is sterically hindered and electronically deactivated, making the key steps of the catalytic cycle—oxidative addition and reductive elimination—kinetically challenging.[5][6]

Troubleshooting Workflow:

  • Verify Catalyst Activity: The first step is to confirm the integrity of your catalyst and ligand.

    • Catalyst Source: Are you using a reliable palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)? Well-defined Pd(II) pre-catalysts are often designed for rapid reduction to the active Pd(0) state but can be sensitive.[4]

    • Ligand Integrity: Phosphine-based ligands, especially electron-rich, bulky phosphines critical for these couplings, can be prone to oxidation.[4][7] Ensure they have been stored under an inert atmosphere.

    • Inert Atmosphere: Inadequate degassing or a poor inert atmosphere allows oxygen to enter, which can oxidize the Pd(0) catalyst and/or the phosphine ligand, leading to deactivation.[7][8] Ensure all solvents are rigorously degassed and the reaction is run under a positive pressure of nitrogen or argon.

  • Assess Catalyst Loading: If catalyst integrity is confirmed, the loading may be insufficient for this challenging substrate.

    • Incremental Increase: Systematically increase the catalyst loading. Start from your initial condition (e.g., 1 mol %) and increase to 2 mol %, then 4 mol %. Monitor the reaction progress at each stage. Note that simply increasing the catalyst amount indefinitely may not improve the yield and can be cost-prohibitive.[9]

    • Ligand:Metal Ratio: For many reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is optimal.[10] An incorrect ratio can lead to the formation of inactive or less active palladium species.

  • Re-evaluate Reaction Parameters:

    • Temperature: Sterically hindered substrates often require higher temperatures to overcome the activation energy for oxidative addition and reductive elimination.[6] If your reaction is at 80 °C, consider increasing to 100 °C or 110 °C, solvent permitting.

    • Base and Solvent: The choice and solubility of the base are critical.[11] For C-N couplings, strong, non-nucleophilic bases like NaOt-Bu or LHMDS are common. If the base is a solid (e.g., K₃PO₄, Cs₂CO₃), ensure vigorous stirring to maximize surface area contact, as poor mixing can stall the reaction.[7][8] The solvent must fully dissolve the reactants; insolubility is a common, often underestimated, reason for reaction failure.[12]

Q2: The reaction starts well but stalls before completion. What is causing this catalyst deactivation?

Answer: Reaction stalling is a classic sign of catalyst deactivation. For a substrate like this compound, several deactivation pathways are possible.

Causality: Catalyst deactivation occurs when the active Pd(0) species is converted into an inactive or off-cycle state. This can be due to substrate/product inhibition, ligand degradation, or the formation of stable palladium aggregates (palladium black).[7][13]

Troubleshooting & Mitigation Diagram:

The following diagram outlines a decision-making process for diagnosing and addressing catalyst deactivation.

G cluster_0 Diagnosing Catalyst Deactivation cluster_1 Solutions for Agglomeration cluster_2 Solutions for Ligand/Substrate Issues A Reaction Stalls (Incomplete Conversion) B Observe Palladium Black? A->B C YES: Agglomeration B->C Yes D NO: Potential Ligand/Substrate Issue B->D No E Increase Ligand:Pd Ratio (e.g., from 1.5:1 to 2.5:1) C->E F Switch to a More Bulky/Electron-Rich Ligand (e.g., Buchwald-type biarylphosphine) C->F G Lower Reaction Temperature C->G H Check for Impurities in Starting Materials (e.g., water, coordinating species) D->H I Switch to a More Robust Ligand (e.g., NHC-based or GPhos) D->I J Modify Base or Solvent System D->J

Caption: Troubleshooting workflow for catalyst deactivation.

Detailed Explanation:

  • Palladium Agglomeration: The formation of palladium black indicates that the Pd(0) intermediates are not sufficiently stabilized by the ligand and are aggregating into an inactive bulk metal.[7]

    • Solution: Employing ligands with greater steric bulk (like Buchwald's biarylphosphine ligands or sterically hindered N-heterocyclic carbenes) can create a protective coordination sphere around the palladium center, preventing agglomeration.[13][14] Increasing the ligand-to-palladium ratio can also help maintain the desired L-Pd(0) complex in solution.

  • Ligand Degradation: Some phosphine ligands can undergo P-C bond cleavage or other degradation pathways at high temperatures.[7]

    • Solution: If you suspect ligand degradation, consider switching to a more thermally stable ligand scaffold. Also, ensure the reaction is not being heated for an unnecessarily long time.

  • Substrate/Product Inhibition: The product molecule or even the starting aniline itself can sometimes coordinate too strongly to the palladium center, inhibiting catalyst turnover.[15]

    • Solution: This is a more complex issue that often requires a fundamental change in the catalytic system. Screening different ligand classes is the most effective approach. A ligand must strike the right balance: binding strongly enough to stabilize the catalyst but not so strongly that it prevents substrate coordination.[15]

Q3: I'm observing significant homocoupling of my coupling partner. How can I improve selectivity?

Answer: Homocoupling, particularly of organoboron reagents in Suzuki couplings, is a common side reaction that consumes starting material and complicates purification.

Causality: Homocoupling is typically caused by the presence of oxygen, which can promote the unwanted side reaction.[8] It can also be favored by certain catalyst/ligand combinations or if the transmetalation step of the main catalytic cycle is slow relative to the homocoupling pathway.

Mitigation Strategies:

  • Rigorous Degassing: This is the most critical factor. Ensure your solvents are thoroughly degassed using methods like freeze-pump-thaw or by sparging with argon for at least 30 minutes. The reaction vessel should be purged of air by evacuating and backfilling with an inert gas several times.[8]

  • Optimize Base: The choice and amount of base can influence homocoupling. Using the minimum effective amount of base can sometimes suppress this side reaction. For Suzuki couplings, weaker bases like carbonates or phosphates may be preferable if compatible with the reaction.[8]

  • Adjust Ligand and Catalyst Loading: Some ligands are more prone to promoting homocoupling than others. Screening different ligands can identify a system that favors the desired cross-coupling pathway. Sometimes, a lower catalyst loading can surprisingly lead to higher selectivity by disfavoring the bimolecular homocoupling pathway.

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding experimental design for coupling reactions with this compound.

Q1: What is a good starting point for catalyst loading with this substrate?

Answer: For a challenging substrate like this compound, starting with a slightly higher catalyst loading than for simple substrates is advisable. Reaction optimization is an investment; starting too low can lead to false negatives and wasted time.[16][17]

The table below provides recommended starting points for common palladium-catalyzed cross-coupling reactions. These are intended as initial screening values and should be optimized for your specific coupling partner and desired process efficiency.

Coupling Reaction TypePalladium PrecursorRecommended Ligand ClassStarting Pd Loading (mol %)Starting L:Pd RatioKey Considerations
Buchwald-Hartwig Amination Pd₂(dba)₃ or Pd(OAc)₂Bulky Biarylphosphine (e.g., XPhos, RuPhos)1.0 - 2.01.5:1 - 2.2:1The electron-deficient aniline requires a highly active catalyst. Strong bases are necessary.[12][18]
Suzuki-Miyaura Coupling Pd(OAc)₂ or PdCl₂(L)₂Bulky Biarylphosphine or NHC (e.g., SPhos, IPr)0.5 - 1.51.1:1 - 2:1Steric hindrance is the main challenge.[1][19] A robust ligand is needed to facilitate reductive elimination.[3]
Heck Coupling Pd(OAc)₂Phosphine (e.g., P(o-tol)₃) or NHC1.0 - 3.02:1 - 4:1Higher temperatures are often required. Solvent choice is critical for reaction efficiency.[20]

Note: NHC = N-Heterocyclic Carbene. The optimal ligand must be determined empirically.

Q2: How do the electronic and steric properties of this compound specifically impact the catalytic cycle?

Answer: The substrate's structure directly influences the key steps of the palladium-catalyzed cross-coupling cycle. Understanding these effects is crucial for rational catalyst selection.

Catalytic Cycle and Substrate Effects:

G cluster_notes Impact of this compound A LₙPd(0) Active Catalyst B Oxidative Addition (LₙPd(II)(Ar)(X)) A->B Ar-X C Transmetalation (LₙPd(II)(Ar)(Nu)) B->C Nu-M D Reductive Elimination (Product Formation) C->D Slowed by Steric Hindrance (o-methyl group) D->A Releases Product Regenerates Catalyst N1 For C-N Coupling: - Aniline is the 'Nu-M' after deprotonation. - Electron-withdrawing F atoms decrease  aniline nucleophilicity, slowing transmetalation. N2 For Suzuki/Heck (if aniline is the 'Ar-X' component): - Oxidative addition is generally facile for aryl halides. - Reductive elimination is the key challenge.

Caption: Impact of substrate properties on the catalytic cycle.

  • Electronic Effects (Fluoro Groups): The two fluorine atoms are strongly electron-withdrawing. In a Buchwald-Hartwig amination where the aniline acts as the nucleophile, this effect reduces the electron density on the nitrogen atom. This decreased nucleophilicity can slow down the transmetalation step (or the equivalent step where the amido ligand is formed on the palladium center), which can become rate-limiting.[21]

  • Steric Effects (Ortho-Methyl Group): The methyl group at the C2 position provides significant steric bulk around the reactive site (the nitrogen in C-N coupling or the C1-position in C-C coupling). This steric hindrance primarily affects the reductive elimination step.[14][19] The bulky groups must be able to arrange themselves in the palladium coordination sphere to allow for bond formation. This often requires higher thermal energy and a ligand that is bulky enough to promote this sterically demanding step.[1][3]

Q3: What is the general protocol for screening catalyst loading?

Answer: A systematic screening protocol is essential for efficient optimization. This protocol ensures that variables are tested in a logical, reproducible manner.

Experimental Protocol: Catalyst Loading Screen

  • Setup: Prepare a stock solution of your palladium precursor and ligand in the reaction solvent. This ensures accurate dispensing of small quantities and maintains a consistent L:Pd ratio.

  • Reaction Array: Set up a series of identical reaction vials (e.g., in a parallel synthesis block). To each vial, add the substrates (this compound and coupling partner) and the base.

  • Inerting: Seal the vials and thoroughly purge the system with an inert gas (e.g., 3 cycles of vacuum/backfill with argon).

  • Addition of Catalyst: Add the degassed solvent to each vial, followed by the calculated volume of the catalyst/ligand stock solution to achieve the desired mol % loadings (e.g., 0.5%, 1.0%, 1.5%, 2.0%, 3.0%).

  • Execution: Place the reaction block on a pre-heated stirrer plate and run for a set amount of time (e.g., 12 hours).

  • Analysis: After the reaction time, take an aliquot from each vial, quench, and analyze by a quantitative method like LC-MS or GC-MS with an internal standard to determine the conversion and yield for each catalyst loading.

  • Interpretation: Plot the yield as a function of catalyst loading. The optimal loading is typically the lowest amount that provides the maximum yield in a reasonable timeframe. Further increases that do not significantly improve the yield are not cost-effective.[9]

References

  • Title: Catalyst Loading Optimization Source: ResearchGate URL: [Link]

  • Title: Optimization of catalyst for coupling reaction Source: ResearchGate URL: [Link]

  • Title: Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: 2.2: Pd-Catalyzed Cross Coupling Reactions Source: Chemistry LibreTexts URL: [Link]

  • Title: Cross-coupling reaction Source: Wikipedia URL: [Link]

  • Title: Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Source: ResearchGate URL: [Link]

  • Title: Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions Source: White Rose eTheses Online URL: [Link]

  • Title: Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate Source: PubMed Central URL: [Link]

  • Title: Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Mild Copper-Catalyzed, l-Proline-Promoted Cross-Coupling of Methyl 3-Amino-1-benzothiophene-2-carboxylate Source: MDPI URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: National Institutes of Health URL: [Link]

  • Title: Predicting success in Cu-catalyzed C–N coupling reactions using data science Source: PubMed Central URL: [Link]

  • Title: Machine Learning C–N Couplings: Obstacles for a General-Purpose Reaction Yield Prediction Source: ACS Omega (ACS Publications) URL: [Link]

  • Title: The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters Source: MDPI URL: [Link]

  • Title: Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions Source: DSpace@MIT URL: [Link]

  • Title: Palladium-Catalyzed Ligand-Directed C−H Functionalization Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Source: ResearchGate URL: [Link]

  • Title: Evaluation of machine learning models for condition optimization in diverse amide coupling reactions Source: ChemRxiv URL: [Link]

  • Title: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design Source: ResearchGate URL: [Link]

  • Title: Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point Source: University of Windsor URL: [Link]

  • Title: An efficient method for sterically demanding Suzuki-Miyaura coupling reactions Source: PubMed URL: [Link]

  • Title: Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction Source: Journal of Applicable Chemistry URL: [Link]

  • Title: Palladium-Catalyzed Cross-Coupling Reactions Source: Fiveable URL: [Link]

  • Title: An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling Source: PubMed Central URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 3,6-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,6-Difluoro-2-methylaniline, a crucial starting material in the synthesis of various pharmaceutical and agrochemical compounds. Accurate structural elucidation is paramount for researchers in drug development and related fields. This document offers a predictive analysis of its spectrum, a comparative guide against a structurally similar isomer, and a robust experimental protocol for obtaining high-fidelity data.

Section 1: Predicted ¹H NMR Analysis of this compound

The structure of this compound presents a unique proton NMR fingerprint due to the interplay of electron-donating groups (amino, methyl) and strongly electron-withdrawing fluorine atoms. This section deconstructs the anticipated spectrum, explaining the causality behind the chemical shifts and coupling patterns.

Molecular Structure and Proton Designations:

  • H(a): Proton at position 4

  • H(b): Proton at position 5

  • NH₂(c): Amine protons

  • CH₃(d): Methyl protons

Predicted Spectral Parameters:

The analysis is based on established principles of substituent effects and typical coupling constants. The amino group (-NH₂) is a strong electron-donating group, which tends to shield aromatic protons (shift them upfield), particularly at the ortho and para positions.[1] Conversely, fluorine is a strong electron-withdrawing group, deshielding nearby protons.

SignalPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H(a) ~6.8 - 7.0Doublet of Doublets of Doublets (ddd)³J(H-H) ≈ 8-9 Hz; ⁴J(H-F) ≈ 6-8 Hz; ⁵J(H-F) ≈ 2-3 Hz
H(b) ~6.6 - 6.8Doublet of Doublets of Doublets (ddd)³J(H-H) ≈ 8-9 Hz; ³J(H-F) ≈ 9-11 Hz; ⁴J(H-F) ≈ 4-6 Hz
NH₂(c) ~3.5 - 4.5Broad Singlet (br s)N/A
CH₃(d) ~2.1 - 2.3Doublet (d)⁴J(H-F) ≈ 2-4 Hz

Causality Behind Predictions:

  • Aromatic Protons (H(a) and H(b)): These two protons are adjacent, leading to a strong ortho ³J(H-H) coupling of approximately 8-9 Hz.[2] Each aromatic proton is also coupled to two different fluorine atoms.

    • H(a) experiences a four-bond coupling (⁴J) to the fluorine at position 3 and a five-bond coupling (⁵J) to the fluorine at position 6.

    • H(b) experiences a three-bond coupling (³J) to the fluorine at position 6 and a four-bond coupling (⁴J) to the fluorine at position 3.

    • Generally, ³J(H-F) is larger than ⁴J(H-F).[3] This results in a complex multiplet, predicted here as a doublet of doublets of doublets for each proton. The precise chemical shifts are a balance of the shielding effect of the amino group and the deshielding from the fluorines.

  • Amine Protons (NH₂): Protons on nitrogen atoms often exhibit broad signals due to quadrupole broadening and chemical exchange with trace amounts of water or acid.[4] Their chemical shift can vary significantly with solvent, concentration, and temperature.[4] They typically do not show coupling to adjacent protons.[4]

  • Methyl Protons (CH₃): The methyl group is adjacent to a fluorine atom (at C-3), leading to a four-bond ⁴J(H-F) coupling, which will split the signal into a doublet.[5] Its chemical shift is in the typical range for a methyl group on an aromatic ring.[4]

Section 2: Comparative Analysis with 2,6-Difluoroaniline

To underscore the importance of precise spectral interpretation, we compare the predicted spectrum of our target molecule with that of a commercially available, closely related isomer: 2,6-Difluoroaniline . The absence of the methyl group fundamentally alters the resulting spectrum, providing a clear method for differentiation.

¹H NMR Data for 2,6-Difluoroaniline:

A known spectrum for 2,6-Difluoroaniline shows aromatic protons in the range of 6.5-6.8 ppm and an amine signal around 3.7 ppm.[6]

Comparison Table: this compound vs. 2,6-Difluoroaniline

FeatureThis compound (Predicted) 2,6-Difluoroaniline (Experimental Data) [6]Key Differentiator
Methyl Signal Present (~2.1-2.3 ppm, doublet)AbsentThe most obvious and unambiguous difference.
Aromatic Region Two distinct, complex multiplets (~6.6-7.0 ppm)Two distinct signals (~6.5-6.8 ppm)The symmetry of 2,6-difluoroaniline simplifies the aromatic region compared to the target molecule.
Integration Aromatic (2H) : Amine (2H) : Methyl (3H)Aromatic (3H) : Amine (2H)The integration ratio clearly distinguishes the two compounds.
Splitting of CH₃ The methyl signal is split into a doublet by fluorine coupling.N/AThis specific H-F coupling is a unique feature of the target molecule.

This comparative analysis demonstrates that while the aromatic regions may show some overlap, the presence, splitting, and integration of the methyl signal in this compound provide a definitive means of identification.

Section 3: Standardized Protocol for ¹H NMR Spectrum Acquisition

This protocol outlines a self-validating system for acquiring a high-quality ¹H NMR spectrum suitable for structural elucidation.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing a 1. Weigh 5-10 mg of sample b 2. Dissolve in 0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add TMS as internal standard (0 ppm) b->c d 4. Transfer to a clean, dry NMR tube c->d e 5. Insert sample and lock on solvent signal d->e f 6. Shim the magnetic field (TopShim) e->f g 7. Set acquisition parameters (e.g., 16 scans, 1s relaxation delay) f->g h 8. Acquire the Free Induction Decay (FID) g->h i 9. Apply Fourier Transform to FID h->i j 10. Phase correct the spectrum i->j k 11. Calibrate the spectrum to TMS (0 ppm) j->k l 12. Integrate all signals k->l

Caption: Workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound.[7][8]

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃), in a clean vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds.

    • Add a small drop of Tetramethylsilane (TMS) to serve as an internal reference for chemical shift calibration (δ = 0.00 ppm).[7]

    • Transfer the solution to a 5 mm NMR tube, ensuring the sample height is adequate for the instrument's detector (typically ~4-5 cm).

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency using the deuterium signal from the solvent. This ensures the stability of the magnetic field during acquisition.

    • Shim the magnetic field to maximize its homogeneity. Automated shimming routines (e.g., TopShim) are highly effective for this purpose.[9]

    • Set the appropriate acquisition parameters. For a standard ¹H spectrum, typical parameters on a 400 MHz instrument would be:

      • Number of Scans (ns): 16

      • Relaxation Delay (d1): 1.0 seconds

      • Acquisition Time (aq): ~4 seconds

      • Spectral Width (sw): ~20 ppm

    • Initiate the acquisition to obtain the Free Induction Decay (FID).

  • Data Processing and Analysis:

    • Apply a Fourier Transform to the FID to convert the time-domain signal into the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks have a proper Lorentzian line shape.

    • Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.

    • Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign each signal to the corresponding protons in the molecule.

References

  • University of California, Santa Barbara, NMR Facility. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

  • Rutgers University. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

  • vom Stein, T., et al. (n.d.). Supporting Information. Max-Planck-Institut für Kohlenforschung. Retrieved from [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

  • Abraham, R. J., & Edgar, M. (n.d.). Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. Modgraph. Retrieved from [Link]

  • ResearchGate. (2007). Coupling of Protons with Fluorine. Retrieved from [Link]

  • ResearchGate. (n.d.). Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and.... Retrieved from [Link]

  • Xigo Nanotools. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

  • Gowda, B. T., et al. (2003). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Zeitschrift für Naturforschung A, 58(11), 801-806. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shifts and coupling constants in 1 H NMR-spectra of compound 6a. Retrieved from [Link]

  • Aguilar, J. A., et al. (2014). “Pure shift” 1H NMR, a robust method for revealing heteronuclear couplings in complex spectra. Chemical Communications, 50(22), 2929-2931. Retrieved from [Link]

  • Govindaraju, V., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129-153. Retrieved from [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14.12: Coupling Constants Identify Coupled Protons. Retrieved from [Link]

  • Kwan, E. E. (2012). Lecture 3: Coupling Constants. Harvard University. Retrieved from [Link]

  • Starkey, L. S. (n.d.). 1H NMR Chemical Shifts. Chemistry Connected. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 3,6-Difluoro-2-methylaniline and 3,4-Difluoro-2-methylaniline for Pharmaceutical and Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone for enhancing metabolic stability, bioavailability, and binding affinity.[1][2] Among the plethora of fluorinated building blocks, substituted anilines are of paramount importance. This guide provides an in-depth comparison of the chemical reactivity of two closely related isomers: 3,6-difluoro-2-methylaniline and 3,4-difluoro-2-methylaniline. Understanding the nuanced differences in their electronic and steric profiles is critical for researchers aiming to optimize reaction conditions and predict synthetic outcomes.

This document moves beyond a simple cataloging of properties to explain the underlying chemical principles that govern the reactivity of these versatile intermediates. We will dissect their structural attributes and predict their behavior in key chemical transformations, supported by established mechanistic theory and providing actionable experimental protocols for their comparative evaluation.

Structural and Electronic Analysis: The Foundation of Reactivity

The reactivity of an aniline is fundamentally governed by the availability of the nitrogen lone pair and the electron density of the aromatic ring. In our two isomers of interest, the interplay between the electron-donating methyl group and the powerfully electronegative fluorine atoms creates distinct chemical personalities.

1.1. Electronic Effects: A Tale of Two Isomers

Fluorine exerts a dual electronic influence: a strong electron-withdrawing inductive effect (-I) through the sigma bond and a weaker electron-donating mesomeric (resonance) effect (+M) through its lone pairs.[3][4] The net effect is typically electron-withdrawing, deactivating the aromatic ring and decreasing the basicity of the aniline.

  • This compound: In this isomer, the amino group is flanked by a methyl group at the 2-position and a fluorine atom at the 6-position. This ortho fluorine atom exerts a powerful -I effect, significantly reducing the electron density on the nitrogen atom and decreasing its basicity and nucleophilicity. The second fluorine at the 3-position further deactivates the ring.

  • 3,4-Difluoro-2-methylaniline: Here, neither fluorine atom is ortho to the amino group. The fluorine at the 3-position has a moderate -I effect on the amine, while the fluorine at the 4-position primarily influences the ring's electron density through both -I and +M effects. Crucially, the absence of an ortho fluorine suggests that the amino group in this isomer will be more basic and nucleophilic compared to its 3,6-difluoro counterpart.

1.2. Steric Hindrance: The Role of the Ortho-Substituents

Both molecules feature a methyl group at the 2-position, which introduces significant steric hindrance around the amino group. This "ortho effect" can impede the approach of bulky reagents and influence the planarity of the molecule, which in turn affects resonance.[5][6]

  • In This compound , the steric shielding of the amino group is particularly pronounced, being crowded by both a methyl group and a fluorine atom. This steric congestion can significantly reduce reaction rates, especially for processes requiring attack at the nitrogen atom, such as amide bond formation.

  • In 3,4-difluoro-2-methylaniline , the steric environment around the amino group is solely dictated by the ortho-methyl group. While still significant, the steric hindrance is less severe than in the 3,6-difluoro isomer.

The interplay of these electronic and steric factors is visually summarized in the diagram below.

G cluster_0 This compound cluster_1 3,4-Difluoro-2-methylaniline a Key Factors a_elec Strong -I from ortho-F (Reduces Basicity) a->a_elec a_steric High Steric Hindrance (Me + F flanking NH2) a->a_steric a_react Predicted Reactivity: Lower Basicity Slower N-Acylation Deactivated Ring a_elec->a_react a_steric->a_react b Key Factors b_elec Moderate -I from meta-F (Higher Basicity) b->b_elec b_steric Moderate Steric Hindrance (Only Me flanking NH2) b->b_steric b_react Predicted Reactivity: Higher Basicity Faster N-Acylation Less Deactivated Ring b_elec->b_react b_steric->b_react

Caption: Factors influencing the reactivity of the two isomers.

Comparative Reactivity in Key Transformations

Based on the structural analysis, we can predict the relative reactivity of the two anilines in several common synthetic operations.

2.1. Basicity and Nucleophilicity (Amide Bond Formation)

The basicity of the aniline nitrogen is a direct proxy for its nucleophilicity in reactions like amide coupling.

  • Prediction: 3,4-Difluoro-2-methylaniline is expected to be a stronger base and a more potent nucleophile than this compound. The strong -I effect of the ortho-fluorine and the increased steric hindrance in the 3,6-isomer significantly reduce the availability and accessibility of the nitrogen lone pair.

  • Experimental Validation: This can be tested by attempting a standard amide coupling reaction, for example, with acetic anhydride or using a peptide coupling reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with a carboxylic acid.[7] We would anticipate that the reaction with 3,4-difluoro-2-methylaniline would proceed faster and potentially give a higher yield under identical conditions.

Property This compound 3,4-Difluoro-2-methylaniline Rationale
Predicted pKb Higher (Weaker Base)Lower (Stronger Base)Strong -I effect and steric hindrance from ortho-F in the 3,6-isomer.
Predicted Amide Coupling Rate SlowerFasterHigher nucleophilicity and lower steric hindrance in the 3,4-isomer.

2.2. Diazotization

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, a versatile intermediate in organic synthesis.[8][9]

  • Prediction: Both anilines should undergo diazotization. However, the reduced nucleophilicity of This compound might require slightly more forcing conditions (e.g., a longer reaction time or a slight increase in temperature, while still maintaining cold conditions to prevent diazonium salt decomposition). The stability of the resulting diazonium salt will also be influenced by the substitution pattern, though both are expected to be reactive intermediates.

2.3. Electrophilic Aromatic Substitution (EAS)

The amino group is a powerful activating group and an ortho, para-director in EAS reactions. However, the fluorine and methyl substituents will also influence the regioselectivity and reaction rate.

  • Prediction: Both rings are significantly deactivated by the two fluorine atoms. However, the deactivation is likely more pronounced in This compound due to the positioning of the fluorine atoms. For 3,4-difluoro-2-methylaniline , the position para to the amino group (C5) is the most likely site for electrophilic attack, as it is activated by the powerful +M effect of the amine and is sterically accessible. In This compound , the C4 and C5 positions are potential sites, but the overall deactivation and steric crowding may render EAS reactions challenging.

Experimental Protocols for Comparative Analysis

To provide a tangible basis for comparison, the following experimental workflows are proposed. These protocols are designed to be self-validating, allowing researchers to directly observe the predicted differences in reactivity.

3.1. Workflow for Comparative Reactivity Study

Caption: Proposed workflow for comparing the reactivity of the two aniline isomers.

3.2. Protocol 1: Comparative N-Acetylation

This experiment directly probes the nucleophilicity and steric accessibility of the amino group.

Objective: To compare the rate and yield of N-acetylation for this compound and 3,4-difluoro-2-methylaniline.

Materials:

  • This compound

  • 3,4-Difluoro-2-methylaniline

  • Acetic Anhydride

  • Pyridine (dried)

  • Dichloromethane (DCM, dried)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • TLC plates, LC-MS, NMR instrumentation

Procedure:

  • Set up two identical round-bottom flasks, each charged with the respective aniline isomer (e.g., 1.0 mmol).

  • Dissolve each aniline in 5 mL of dry DCM under a nitrogen atmosphere.

  • Add pyridine (1.2 mmol, 1.2 eq) to each flask and cool to 0 °C in an ice bath.

  • To each flask, add acetic anhydride (1.1 mmol, 1.1 eq) dropwise via syringe simultaneously.

  • Stir the reactions at 0 °C and monitor their progress every 15 minutes by taking a small aliquot for TLC or LC-MS analysis.

  • Once the reaction with 3,4-difluoro-2-methylaniline appears complete (or after a set time, e.g., 2 hours), quench both reactions by adding 10 mL of saturated sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers for each reaction, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude products if necessary (e.g., by column chromatography) and calculate the isolated yield.

Expected Outcome: The reaction involving 3,4-difluoro-2-methylaniline will proceed significantly faster and result in a higher isolated yield of the corresponding acetanilide compared to the reaction with this compound.

Conclusion and Recommendations

The choice between this compound and 3,4-difluoro-2-methylaniline is not arbitrary and has significant implications for synthesis design.

  • 3,4-Difluoro-2-methylaniline should be the preferred reagent when a higher intrinsic nucleophilicity of the amino group is required, such as in amide couplings, sulfonamide formations, or other N-acylation reactions. Its lower steric hindrance and the absence of an ortho-fluorine make it the more reactive isomer in transformations involving the amine.

  • This compound , with its sterically hindered and electronically deactivated amino group, is inherently less reactive. This property can be exploited in cases where selective reaction at another site on a more complex molecule is desired, or when a particularly robust, non-basic aniline moiety is required in the final target. However, researchers must be prepared to employ more forcing reaction conditions to achieve transformations at the nitrogen center.

By understanding these fundamental differences, chemists can make more informed decisions in the selection of building blocks, leading to more efficient and predictable synthetic routes in the development of next-generation pharmaceuticals and agrochemicals.

References

  • MySkinRecipes. (n.d.). 3,6-Difluoro-2-methoxyaniline. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Exploring 3-Fluoro-2-Methylaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Google Patents. (1990). WO1991017138A1 - Process for preparing 3,4-difluoroaniline.
  • PubChem. (n.d.). 3,4-difluoro-2-methylaniline. Retrieved from [Link]

  • Ni, C., & Hu, J. (2016). The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations. Chemical Society Reviews, 45(20), 5441-5454. DOI:10.1039/C6CS00351F
  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Google Patents. (2020). CN110885290A - Synthetic method of 3-fluoro-2-methyl-4-trifluoromethylaniline hydrochloride.
  • Forni, A., et al. (2019). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules, 24(21), 3949.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • PubChem. (n.d.). 2,6-Difluoro-3-methylaniline. Retrieved from [Link]

  • Zeidan, N., et al. (2020). Synthesis and Reactions of 3,3-Difluoro-2-exo-methylidene Indolines. Organic Letters, 22(9), 3688-3691.
  • PubChem. (n.d.). 3,4-difluoro-N-methylaniline. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

  • Vrána, J., et al. (2020). Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. Chemical Communications, 56(10), 1531-1534. DOI:10.1039/C9CC09497K
  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Douglas, J. J., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(43), 18454-18462.
  • Online Chemistry Notes. (2023). Diazotization reaction: Mechanism and Uses. Retrieved from [Link]

  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. Retrieved from [Link]

  • ACS Publications. (2002). Substituents Effect on the Electronic Properties of Aniline and Oligoanilines. Retrieved from [Link]

  • ResearchGate. (2019). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para-Halogeno Anilines. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • Google Patents. (1978). US4219503A - Process for producing 2,6-dialkylanilines.
  • Vapourtec. (n.d.). Aromatic Substitution | Flow Reactions. Retrieved from [Link]

  • YouTube. (2021). Why Ortho- and meta-anisidine are less basic than Aniline? Basicity Order of Aromatic Anilines. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. Retrieved from [Link]

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Safety Operating Guide

Personal protective equipment for handling 3,6-Difluoro-2-methylaniline

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 69469-83-2 | Formula: C7H7F2N[1]

Executive Summary & Hazard Context

Audience: Senior Chemists, EHS Officers, and Process Engineers.

Handling 3,6-Difluoro-2-methylaniline requires more than standard laboratory caution.[1] As a fluorinated aniline derivative, this compound presents a dual-threat profile: acute toxicity via skin absorption and the insidious risk of methemoglobinemia .

Unlike simple irritants, aniline derivatives can penetrate intact skin rapidly, interfering with the blood's oxygen-carrying capacity (cyanosis) often before the victim notices a burn or irritation. This guide moves beyond generic SDS statements to provide a self-validating safety protocol for research and scale-up environments.

The "Why": Toxicological Mechanism

To enforce safety compliance, researchers must understand the biological consequence of exposure.

  • The Aniline Effect: Upon entering the bloodstream (via inhalation or dermal absorption), the amine group is oxidized to a hydroxylamine intermediate. This metabolite oxidizes hemoglobin (Fe2+) to methemoglobin (Fe3+), which cannot transport oxygen.

  • The Fluorine Factor: Fluorine substitution often increases lipophilicity, potentially accelerating dermal absorption rates compared to non-halogenated anilines [1].

Critical Warning: Symptoms of methemoglobinemia (blue lips/nails, headache, dizziness) can be delayed up to 4 hours. Immediate decontamination is vital even if the worker feels "fine" [2].

Personal Protective Equipment (PPE) Matrix

The following matrix defines the minimum requirements. Standard latex gloves are forbidden due to poor chemical resistance against aromatic amines.

Protection ZoneRecommended EquipmentTechnical Rationale
Hand (Primary) Laminate Film (e.g., Silver Shield/4H) Provides >4hr breakthrough time for aromatics.[1] Essential for spill protection.[2]
Hand (Dexterity) Disposable Nitrile (min 5 mil) Worn over laminate gloves to improve grip and prevent the laminate from snagging.[1]
Eye/Face Chemical Splash Goggles Safety glasses are insufficient.[1] Vapors can be absorbed through the mucous membranes of the eye.
Respiratory Full-Face Respirator (OV Cartridge) Only if working outside a fume hood.[1] Full-face is required to protect eye membranes.
Body Tyvek® Lab Coat or Apron Standard cotton absorbs liquids, keeping the toxin against the skin.[1] Impervious sleeves are recommended for transfer steps.
Advanced Glove Protocol: The "Double-Shell" Method

For handling quantities >10 mL or >5 g, utilize the Double-Shell method to balance protection with dexterity:

  • Inner Layer: Laminate film glove (loose fit, high permeation resistance).

  • Outer Layer: 5-8 mil Nitrile glove (tight fit).

    • Function: The nitrile compresses the loose laminate glove, restoring tactile feedback while providing a sacrificial layer against physical abrasion.

Operational Workflow: Step-by-Step

Phase 1: Pre-Experimental Validation

Before opening the container, verify the engineering controls.

  • Airflow Check: Fume hood face velocity must be 80–100 fpm .

  • Quenching Agent: Prepare a beaker of dilute acetic acid (10%) or simply soap and water. Note: Do not use bleach on anilines as it can form toxic chloramines.[1]

  • Decontamination Zone: Line the work surface with absorbent, plastic-backed bench paper.

Phase 2: Handling & Transfer[1]
  • Solids: If the compound is solid (low melting point), use a disposable spatula. Do not reuse spatulas to avoid cross-contamination of wash stations.

  • Liquids: Use positive displacement pipettes to prevent dripping.

  • Heating: If heating is required, use a closed system (condenser) to prevent vapor release. Never heat an open vessel of fluoroaniline.[3]

Phase 3: Waste & Doffing[1][4][5]
  • Wipe Down: Wipe all exterior surfaces of flasks with a solvent-dampened tissue (acetone/ethanol) inside the hood before removing them.

  • Doffing Sequence:

    • Remove outer nitrile gloves (dispose as hazardous).

    • Remove lab coat (if disposable) or inspect sleeves.

    • Remove inner laminate gloves (avoid touching outer surface).

    • Wash Hands: Scrub with soap and tepid water for 5 minutes. Cold water closes pores; hot water opens them. Tepid is safest.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for selecting the correct containment and PPE level based on the operation scale.

SafetyLogic Start Start: Handling this compound Assess Assess Scale & State Start->Assess SmallScale < 1g / < 5mL (Standard Prep) Assess->SmallScale LargeScale > 1g / > 5mL (Scale-up/Heating) Assess->LargeScale Hood Engineering Control: Fume Hood (Sash < 18") SmallScale->Hood LargeScale->Hood Acceptable with Enhanced PPE Glovebox Engineering Control: Glovebox or Closed Loop LargeScale->Glovebox Preferred PPE_Standard PPE Level 1: Nitrile (Double) + Goggles Hood->PPE_Standard Routine PPE_High PPE Level 2: Laminate Liner + Nitrile + Apron Hood->PPE_High High Risk Glovebox->PPE_Standard Action Proceed with Experiment PPE_Standard->Action PPE_High->Action

Figure 1: Decision logic for selecting engineering controls and PPE based on experimental scale.

Emergency Response Protocols

Exposure Scenario: Dermal Contact[1]
  • Immediate Action: Move to the safety shower/sink immediately. Do not waste time wiping; dilute with water.[4]

  • Flush: Rinse for 15 minutes .

  • Medical Alert: Inform medical personnel specifically that the exposure involves an aniline derivative and request observation for methemoglobinemia.

Spill Management (< 100 mL)
  • Evacuate: Clear the immediate area.

  • PPE Up: Don full PPE (including respiratory protection if outside the hood).

  • Absorb: Use sand, vermiculite, or commercial organic spill pads.

  • Neutralize: Collect material in a sealed container. Label as "Toxic - Organic Waste."

Disposal Considerations

This compound is a halogenated organic solvent waste.[1]

  • Segregation: Do NOT mix with oxidizing acids (Nitric, Perchloric) in the waste stream, as this can generate exothermic reactions or nitrated anilines (explosive potential).

  • Container: High-density polyethylene (HDPE) or glass.

  • Labeling: Must explicitly state "Toxic" and "Fluorinated Organic."

References

  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Methylaniline. Right to Know Program.[3] Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). NIOSH Pocket Guide to Chemical Hazards: Aniline. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.